3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid

Catalog No.
S6593790
CAS No.
2089650-74-6
M.F
C12H9F3O2
M. Wt
242.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-...

CAS Number

2089650-74-6

Product Name

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid

IUPAC Name

3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.0]butane-1-carboxylic acid

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)8-3-1-7(2-4-8)10-5-11(10,6-10)9(16)17/h1-4H,5-6H2,(H,16,17)

InChI Key

WYJCLAGNAXGQAP-UHFFFAOYSA-N

SMILES

C1C2(C1(C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1C2(C1(C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid is a bicyclic compound characterized by a unique bicyclo[1.1.0]butane framework substituted with a trifluoromethylphenyl group and a carboxylic acid functional group. The bicyclo[1.1.0]butane structure consists of two carbon atoms in a strained three-membered ring, which contributes to the compound's distinctive chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and electronic characteristics, making it an interesting candidate for various

There is no documented information regarding the mechanism of action of TFMP-BCA in biological systems or its interaction with other compounds.

Due to the lack of widespread research, specific safety information on TFMP-BCA is limited. However, as a general precaution, any organic molecule with unknown properties should be handled with care, following standard laboratory safety protocols for potentially flammable or irritant compounds [].

The reactivity of 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid is primarily influenced by the strain in the bicyclic system. Common reactions include:

  • Electrophilic Addition: The compound can undergo electrophilic addition reactions due to the electron-withdrawing effect of the trifluoromethyl group, which stabilizes positive charges during the reaction.
  • Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Alder-Ene Reactions: The compound has been shown to participate in Alder-Ene reactions, where it reacts with cyclopropenes to form cyclobutenes, demonstrating its utility in synthetic organic chemistry .

The synthesis of 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid typically involves:

  • Directed Synthesis: Utilizing 1-iodo-2-(trifluoromethyl)benzene as a coupling partner in reactions involving bicyclo[1.1.0]butanes, which allows for the introduction of the trifluoromethyl group at specific positions on the bicyclic framework .
  • Carbene Insertion: Generating cyclopropylidene from gem-dibromocyclopropanes and inserting it into C-H bonds to form the bicyclo[1.1.0]butane structure, followed by functionalization to introduce the carboxylic acid group .

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid has potential applications in:

  • Medicinal Chemistry: Its unique structure may allow it to serve as a scaffold for drug development.
  • Material Science: The compound's properties could be explored for use in advanced materials or polymers due to its rigidity and electronic characteristics.

Interaction studies involving this compound are crucial for understanding its potential biological effects and mechanisms of action. Investigations into how it interacts with various biomolecules can reveal insights into its pharmacological profile and aid in optimizing its efficacy as a therapeutic agent.

Similar compounds include:

  • Bicyclo[2.2.0]hexane derivatives: These compounds share a bicyclic structure but differ in ring size and substituents.
  • Cyclobutane derivatives: Cyclobutane shares a four-membered ring structure but lacks the unique trifluoromethyl substitution.
  • Bicyclo[3.3.0]octane derivatives: These compounds have larger ring systems and may exhibit different reactivity patterns.

Comparison Table

Compound NameStructure TypeUnique Features
3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acidBicyclo[1.1.0]butaneTrifluoromethyl substitution, carboxylic acid group
Bicyclo[2.2.0]hexane derivativesBicyclicDifferent ring size, varied substituents
Cyclobutane derivativesFour-membered ringLacks trifluoromethyl substitution
Bicyclo[3.3.0]octane derivativesLarger bicyclicMore complex structure, different reactivity

This compound's unique trifluoromethyl substitution and strained bicyclic framework distinguish it from other similar compounds, offering potential advantages in reactivity and biological activity that merit further investigation in both synthetic and medicinal chemistry contexts.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

242.05546401 g/mol

Monoisotopic Mass

242.05546401 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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